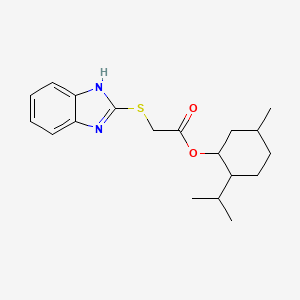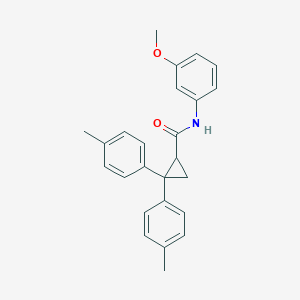
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to a class of compounds known as nitroaromatics, which have been found to possess a wide range of biological activities. MNPN has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as the infiltration of inflammatory cells into affected tissues. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to reduce pain and swelling in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of new drugs based on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. Additionally, further studies are needed to fully understand the potential toxicity and side effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, including the nitration of 2-methoxy-5-nitroaniline followed by reaction with 4-phenoxybutanoyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 2-methoxy-5-nitroaniline in the presence of thionyl chloride.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been extensively studied in the field of medicinal chemistry due to its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHTRCWMYFZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5052271.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5052284.png)

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)
![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)
![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)
